

Application Note: Determining Polymer Glass Transition Temperature using Disperse Red 86 Fluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 86*

Cat. No.: *B1580897*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glass transition temperature (T_g) is a critical parameter for characterizing polymers, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by significant changes in the polymer's mechanical properties, free volume, and molecular mobility. Traditional methods for determining T_g , such as differential scanning calorimetry (DSC), can sometimes be limited by sample size requirements and sensitivity.

Fluorescence spectroscopy offers a sensitive and versatile alternative for probing the local environment within a polymer matrix.[1][2][3] By incorporating a fluorescent probe into the polymer, changes in the local viscosity and free volume around the probe can be monitored through its fluorescence emission. As the polymer is heated through its glass transition, the increased molecular motion of the polymer chains provides more free volume around the probe molecule. This increased freedom of movement often leads to a higher probability of non-radiative decay processes (e.g., internal conversion, molecular rotation), resulting in a decrease in fluorescence intensity.[4] The temperature at which a distinct change in the slope of the fluorescence intensity versus temperature plot occurs is taken as the glass transition temperature.

Disperse Red 86, an anthraquinone-based dye, is known for its use in coloring polymers.[\[5\]](#)[\[6\]](#) While its primary application is as a colorant, its fluorescent properties can potentially be leveraged to serve as a probe for monitoring the glass transition of polymers. This application note provides a detailed protocol for determining the glass transition temperature of polymers using the fluorescence of **Disperse Red 86**.

Principle of the Method

The fluorescence quantum yield of many molecules is sensitive to their local environment. In a rigid, glassy polymer matrix below T_g , the movement of the fluorescent probe is restricted. This limitation hinders non-radiative decay pathways that involve molecular motion, leading to a relatively high fluorescence intensity. As the polymer is heated and passes through the glass transition temperature, the polymer chains gain significant mobility, increasing the free volume within the matrix. This allows the **Disperse Red 86** molecules to undergo more efficient non-radiative de-excitation, for instance, through intramolecular rotations or vibrations. Consequently, the fluorescence intensity decreases more sharply with increasing temperature above T_g . By plotting the fluorescence intensity as a function of temperature, the glass transition temperature can be identified as the point of intersection of the two linear regions corresponding to the glassy and rubbery states.

Experimental Protocols

Materials and Reagents

- Polymer of interest (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(vinyl acetate) (PVAc))
- **Disperse Red 86** (CAS 81-68-5)[\[6\]](#)
- A suitable solvent for both the polymer and **Disperse Red 86** (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
- Glass slides or quartz substrates
- Spectrofluorometer equipped with a temperature-controlled sample holder and a front-face or solid-sample accessory[\[1\]](#)

Preparation of Polymer Films Doped with Disperse Red 86

- Stock Solution Preparation:

- Prepare a stock solution of the polymer in a suitable solvent at a concentration of approximately 5-10% (w/v). The exact concentration may need to be optimized depending on the polymer's molecular weight and the desired film thickness.
- Prepare a stock solution of **Disperse Red 86** in the same solvent at a concentration of approximately 0.1-1 mg/mL.

- Doping the Polymer Solution:

- Add a small aliquot of the **Disperse Red 86** stock solution to the polymer solution to achieve a final dye concentration in the range of 0.01-0.1% (w/w) relative to the polymer. The optimal concentration should be low enough to avoid aggregation-induced quenching but high enough to provide a strong fluorescence signal.

- Film Casting:

- Clean the glass slides or quartz substrates thoroughly.
- Deposit a controlled volume of the doped polymer solution onto the substrate.
- Employ a suitable film casting technique, such as spin-coating, drop-casting, or doctor-blading, to create a thin, uniform film.
- Allow the solvent to evaporate completely. This can be done at room temperature, followed by heating in a vacuum oven at a temperature below the expected Tg of the polymer to remove any residual solvent.

Fluorescence Spectroscopy Measurements

- Instrument Setup:

- Place the polymer film in the temperature-controlled sample holder of the spectrofluorometer. To minimize back reflection of the excitation light, position the film at

an angle (e.g., 45°) relative to the incident beam.[1][7]

- Set the excitation wavelength. For an anthraquinone derivative like **Disperse Red 86**, a suitable excitation wavelength would likely be in the UV-Vis range (e.g., 350-500 nm). This should be determined by measuring the absorption spectrum of the dye-doped film.
- Set the emission wavelength range to capture the fluorescence spectrum of **Disperse Red 86**.
- Temperature-Dependent Measurement:
 - Begin the experiment at a temperature well below the expected T_g of the polymer.
 - Heat the sample at a controlled rate (e.g., 1-5 °C/min).
 - Record the fluorescence emission spectrum at regular temperature intervals (e.g., every 2-5 °C).
 - Continue the measurement to a temperature well above the expected T_g.

Data Analysis and Interpretation

- Data Extraction: From each recorded spectrum, extract the maximum fluorescence intensity.
- Data Plotting: Plot the maximum fluorescence intensity as a function of temperature.
- T_g Determination: The resulting plot will typically show two regions with different slopes. The fluorescence intensity will decrease gradually with increasing temperature in the glassy state and more rapidly in the rubbery state. The glass transition temperature (T_g) is determined from the intersection of the two lines fitted to these regions. Alternatively, the T_g can be taken as the peak of the first derivative of the fluorescence intensity with respect to temperature (-dI/dT).[8]

Data Presentation

The following table presents representative glass transition temperatures for various polymers determined using different fluorescent probes. This data is provided for illustrative purposes to demonstrate the type of results that can be obtained with this technique.

Polymer	Fluorescent Probe	Tg (°C) Determined by Fluorescence	Reference Method (e.g., DSC) Tg (°C)
Polystyrene (PS)	Tetraphenylethene (TPE)	~85	78
Poly(vinyl acetate) (PVAc)	DCDHF	~33	32.8
Poly(isobutyl methacrylate) (PiBMA)	FCVJ	~55	53
Low-Density Polyethylene (LDPE)	DBANS	Not Detected	-125

Note: The Tg for LDPE was not detected by the fluorescence of DBANS in the cited study, highlighting that the suitability of the probe-polymer system is crucial.[\[1\]](#)

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining polymer Tg using fluorescence spectroscopy.

Conceptual Diagram of Tg Determination by Fluorescence

[Click to download full resolution via product page](#)

Caption: Relationship between temperature, polymer state, and fluorescence intensity.

Conclusion

The use of fluorescent probes like **Disperse Red 86** presents a highly sensitive method for determining the glass transition temperature of polymers. This technique is particularly advantageous for thin films and small sample quantities where conventional methods may be challenging. The protocol outlined in this application note provides a comprehensive guide for researchers to employ this methodology. Successful implementation relies on careful sample preparation and precise control of experimental parameters. The principles and procedures described herein are broadly applicable to a wide range of polymer-probe systems, offering a powerful tool for materials characterization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Disperse Red 86 | CymitQuimica [cymitquimica.com]
- 6. CAS 81-68-5: Disperse Red 86 | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determining Polymer Glass Transition Temperature using Disperse Red 86 Fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580897#determining-polymer-glass-transition-temperature-with-disperse-red-86-fluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com